

Application Note: Solid-Phase Synthesis of Ala-Ala-Tyr Peptide

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Compound of Interest

Compound Name: *H-Ala-Ala-Tyr-OH TFA*

Cat. No.: *B12420517*

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Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides, offering a streamlined and efficient methodology compared to solution-phase synthesis. The Fmoc/tBu strategy is a widely adopted approach that utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary N α -amino protection and acid-labile protecting groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains. This application note provides a detailed protocol for the manual solid-phase synthesis of the tripeptide Ala-Ala-Tyr using Fmoc/tBu chemistry on a pre-loaded Wang resin. The tyrosine side chain is protected with a tBu group to prevent side reactions during synthesis.

Data Presentation

The following tables summarize the quantitative data for the synthesis of Ala-Ala-Tyr on a 0.1 mmol scale.

Table 1: Materials and Reagents for 0.1 mmol Scale Synthesis

Reagent	Molecular Weight (g/mol)	Amount (mg)	Equivalents
Fmoc-Tyr(tBu)-Wang Resin	(Loading: 0.4 mmol/g)	250	1.0
Fmoc-Ala-OH	311.3	155.7	5.0
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HBTU	379.2	189.6	5.0
DIPEA	129.25	174 μ L	10.0
Piperidine	85.15	2 mL in 8 mL DMF	20% (v/v)
Cleavage Cocktail (TFA/TIS/H ₂ O)	-	10 mL	-

Table 2: Protocol Parameters for a Single Deprotection/Coupling Cycle

Step	Reagent/Solvent	Volume	Duration
Swelling	DMF	5 mL	30 min
Fmoc Deprotection (x2)	20% Piperidine in DMF	5 mL	5 min, then 15 min
Washing	DMF	5 mL x 5	1 min each
Amino Acid Coupling	Fmoc-Ala-OH, HBTU, DIPEA in DMF	2.5 mL	2 hours
Washing	DMF	5 mL x 3	1 min each
Washing	DCM	5 mL x 3	1 min each

Experimental Protocols

Resin Preparation and Swelling

- Weigh 250 mg of Fmoc-Tyr(tBu)-Wang resin (0.1 mmol based on 0.4 mmol/g loading) and place it into a solid-phase synthesis vessel equipped with a frit.
- Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
- Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
- After swelling, drain the DMF.

Fmoc Deprotection

- Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
- Agitate the mixture for 5 minutes at room temperature.
- Drain the piperidine solution.
- Add a fresh 5 mL of 20% piperidine in DMF to the resin.
- Agitate for 15 minutes at room temperature to ensure complete removal of the Fmoc group.
- Drain the deprotection solution.
- Wash the resin thoroughly by adding 5 mL of DMF, agitating for 1 minute, and then draining. Repeat this washing step five times to remove residual piperidine.

Amino Acid Coupling (Ala-Tyr)

- In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg, 0.5 mmol, 5 eq) and HBTU (189.6 mg, 0.5 mmol, 5 eq) in 2.5 mL of DMF.
- Add DIPEA (174 μ L, 1.0 mmol, 10 eq) to the amino acid solution and vortex briefly. This is the activated amino acid solution.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 2 hours at room temperature.
- To monitor the completion of the reaction, a Kaiser test can be performed.

- Once the coupling is complete, drain the coupling solution.
- Wash the resin with 5 mL of DMF three times, followed by 5 mL of dichloromethane (DCM) three times.

Synthesis of the Full Tripeptide (Ala-Ala-Tyr)

Repeat the Fmoc Deprotection and Amino Acid Coupling steps with another equivalent of Fmoc-Ala-OH to obtain the fully protected Ala-Ala-Tyr sequence on the resin. After the final coupling, perform a final Fmoc deprotection to yield the N-terminally free peptide on the resin.

Cleavage and Deprotection

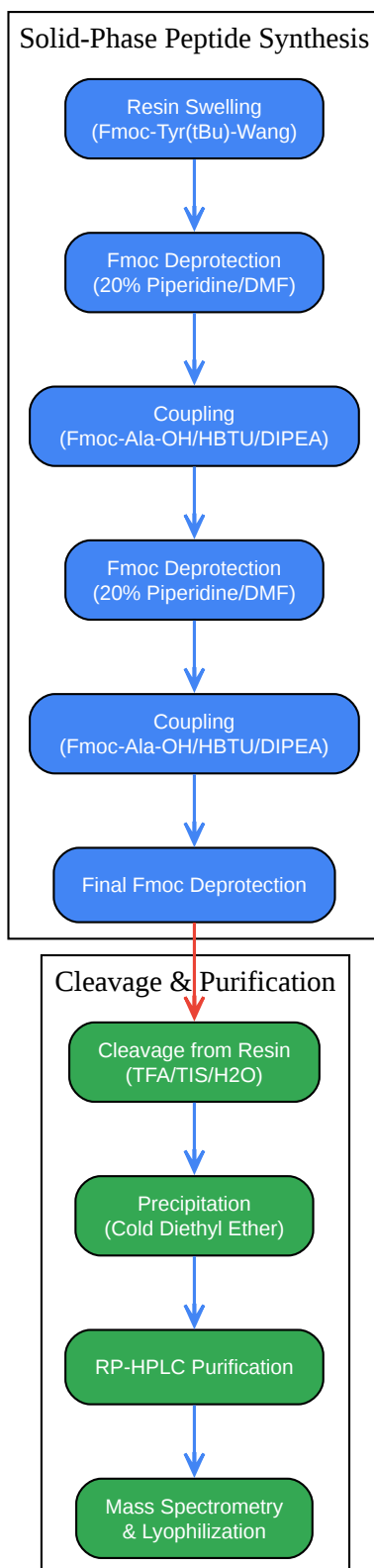
- After the final deprotection and washing steps, dry the resin under a stream of nitrogen for 15 minutes.
- Prepare the cleavage cocktail in a fume hood by combining Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 (v/v/v) ratio. For 0.1 mmol of resin, prepare 10 mL of the cocktail.
- Add the cleavage cocktail to the dried resin.
- Agitate the mixture at room temperature for 2-3 hours.
- Filter the cleavage solution containing the peptide into a clean collection tube.
- Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
- In a separate centrifuge tube, add 30-40 mL of cold diethyl ether.
- Slowly add the TFA filtrate dropwise into the cold diethyl ether while gently swirling. A white precipitate of the crude peptide will form.
- Centrifuge the mixture to pellet the precipitated peptide.
- Carefully decant the ether supernatant.
- Wash the peptide pellet with cold diethyl ether two more times.

- Dry the crude peptide pellet under vacuum.

Purification and Characterization

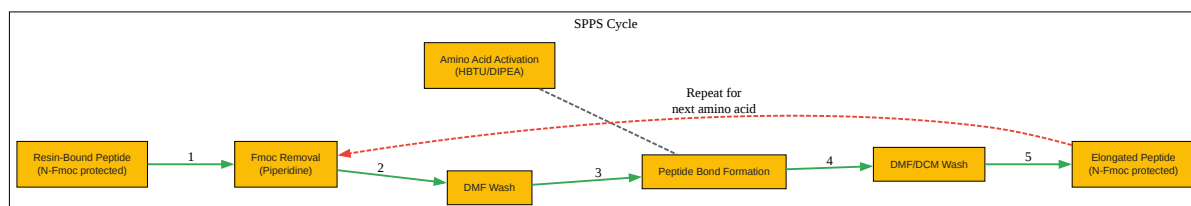
- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient is 5-95% acetonitrile in water with 0.1% TFA over 30 minutes.
- Collect the fractions containing the pure peptide.
- Confirm the identity of the purified peptide by mass spectrometry. The expected molecular weight for Ala-Ala-Tyr is approximately 323.35 g/mol .
- Lyophilize the pure fractions to obtain the final Ala-Ala-Tyr peptide as a white powder.

Visualizations



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Caption: Experimental workflow for the solid-phase synthesis of Ala-Ala-Tyr.



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Caption: Logical relationship of a single SPPS cycle for amino acid addition.

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